molecular formula C9H5ClF4O2 B1405332 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride CAS No. 1373920-78-5

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B1405332
CAS No.: 1373920-78-5
M. Wt: 256.58 g/mol
InChI Key: FKJAOSVOAJPKGX-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C9H5ClF4O2. It is known for its unique structural features, including the presence of a trifluoromethyl group, a methoxy group, and a fluoro substituent on the benzoyl chloride framework. This compound is used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of novel ketoamide-based cathepsin S inhibitors . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of more complex structures. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on the target molecules, leading to the inhibition or activation of specific biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of cathepsin S, an enzyme involved in protein degradation and immune response regulation . By inhibiting cathepsin S, this compound can alter cellular processes such as apoptosis, autophagy, and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of cathepsin S by forming a covalent bond with the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cathepsin S activity, resulting in persistent alterations in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cathepsin S without causing significant toxicity . At higher doses, it may induce adverse effects such as tissue damage, inflammation, and toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cathepsin S . The compound inhibits the enzyme’s activity, leading to changes in metabolic flux and metabolite levels. Additionally, it may interact with other enzymes and cofactors involved in related biochemical pathways, further influencing cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells and tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows it to interact with its target biomolecules, such as cathepsin S, and exert its inhibitory effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. The resulting product is then purified by distillation under reduced pressure .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying their functions and interactions.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both methoxy and trifluoromethyl groups on the benzoyl chloride framework. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic applications .

Properties

IUPAC Name

2-fluoro-5-methoxy-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O2/c1-16-4-2-5(8(10)15)7(11)6(3-4)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJAOSVOAJPKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401196343
Record name Benzoyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373920-78-5
Record name Benzoyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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